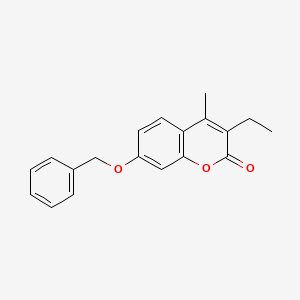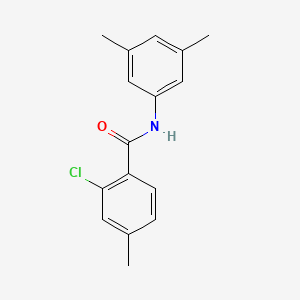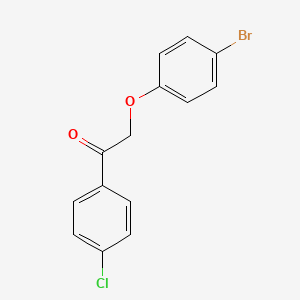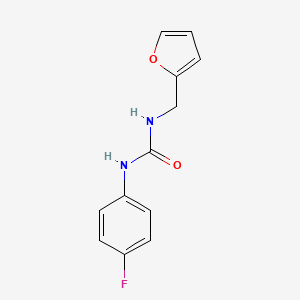![molecular formula C15H14N2O5S B5866163 5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5866163.png)
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(3-acetylphenyl)amino]sulfonyl}-2-hydroxybenzamide, commonly known as ASB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of ASB is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, inflammation, and oxidative stress. ASB has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and protein kinase C, which are involved in these pathways.
Biochemical and Physiological Effects
ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ASB has several advantages for lab experiments, including its high yield and purity obtained by the synthesis method described above. ASB is also relatively stable and can be stored for extended periods without significant degradation. However, ASB has some limitations, including its limited solubility in water, which can make it challenging to use in some experiments. In addition, ASB can be cytotoxic at high concentrations, which can limit its use in some cell-based assays.
Zukünftige Richtungen
Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets. In addition, the potential therapeutic applications of ASB in various diseases should be explored further, including cancer, inflammation, and neurological disorders. The development of more efficient synthesis methods for ASB and its derivatives should also be investigated to facilitate its use in research and potential clinical applications.
Conclusion
ASB is a promising chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. ASB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, inflammation, and oxidative stress. ASB has also been shown to induce apoptosis, inhibit cell migration and invasion, and improve cognitive function in animal models of Alzheimer's disease. Future research on ASB should focus on further elucidating its mechanism of action and identifying its molecular targets, as well as exploring its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of ASB involves the reaction of 3-acetylaminobenzenesulfonyl chloride with 2-hydroxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization. The yield of ASB obtained by this method is typically high, and the purity is also satisfactory for most research purposes.
Wissenschaftliche Forschungsanwendungen
ASB has been studied extensively for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ASB has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. ASB achieves this by inducing apoptosis, a process of programmed cell death, and inhibiting cell proliferation. In addition, ASB has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
In inflammation research, ASB has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. ASB achieves this by inhibiting the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of several genes involved in inflammation.
In neurological disorder research, ASB has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. ASB has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(3-acetylphenyl)sulfamoyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)10-3-2-4-11(7-10)17-23(21,22)12-5-6-14(19)13(8-12)15(16)20/h2-8,17,19H,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRIADAKMIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-[(4-methylphenyl)amino]benzoic acid](/img/structure/B5866093.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5866112.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5866126.png)


![2-[(3-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5866154.png)
![1-(2-furoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5866168.png)
![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5866178.png)
![5-(5-ethyl-2-thienyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5866184.png)

![ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5866195.png)